[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

NMDA Receptor Antagonism Excitotoxicity Neuroprotection

The compound [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride (CAS 1181457-96-4) is a synthetic fluorinated aromatic amine hydrochloride. It is structurally and pharmacologically related to the drug candidate delucemine (NPS-1506), which acts as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor (SRI).

Molecular Formula C16H18ClF2N
Molecular Weight 297.77 g/mol
CAS No. 1181457-96-4
Cat. No. B1521167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride
CAS1181457-96-4
Molecular FormulaC16H18ClF2N
Molecular Weight297.77 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)NCC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C16H17F2N.ClH/c1-2-16(13-6-8-14(17)9-7-13)19-11-12-4-3-5-15(18)10-12;/h3-10,16,19H,2,11H2,1H3;1H
InChIKeyVQGKYDWVNBLCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride (CAS 1181457-96-4): A Dual-Action NMDA Antagonist and Serotonin Reuptake Inhibitor


The compound [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride (CAS 1181457-96-4) is a synthetic fluorinated aromatic amine hydrochloride . It is structurally and pharmacologically related to the drug candidate delucemine (NPS-1506), which acts as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor (SRI) [1]. This dual mechanism of action, combined with its specific fluorophenyl substitution pattern, positions it as a valuable research tool for investigating neuroprotection and psychiatric disorders, distinct from compounds targeting only a single pathway.

Why Generic NMDA Antagonists Cannot Substitute for [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride in Targeted Research


In-class compounds like memantine, ketamine, or standard SSRIs such as fluoxetine cannot be interchanged with [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride. Its therapeutic profile arises from a specific dual mechanism—concurrent NMDA receptor antagonism and serotonin reuptake inhibition—which is not replicated by single-mechanism agents [1]. Furthermore, evidence from its close analog, NPS-1506, demonstrates that its NMDA antagonism is characterized by a moderate, uncompetitive binding affinity that precludes the dissociative side effects and neurotoxicity (e.g., neuronal vacuolization) commonly observed with high-affinity channel blockers like MK-801 or phencyclidine (PCP) [2]. This unique pharmacological signature is critical for experiments where both glutamatergic and serotonergic modulation are required without confounding psychotomimetic effects.

Quantitative Differentiation of [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride from Key Comparators


NMDA Receptor Antagonism: Moderate Affinity Differentiates from High-Affinity Blockers like MK-801

Based on a class-level inference from its close structural analog NPS-1506 (delucemine), the target compound is predicted to act as a moderate-affinity, uncompetitive NMDA receptor antagonist. This affinity profile is distinct from high-affinity antagonists. For example, NPS-1506 inhibits NMDA/glycine-induced calcium influx in cultured rat cerebellar granule cells with an IC50 of 476 nM. In comparison, the high-affinity blocker MK-801 (dizocilpine) is a more potent antagonist, often showing IC50 values in the low nanomolar range, but this high affinity is directly linked to severe psychotomimetic side effects and neurotoxicity [1].

NMDA Receptor Antagonism Excitotoxicity Neuroprotection Binding Affinity

Superior Safety Profile: Absence of PCP-like Behaviors and Neuronal Vacuolization

In a direct head-to-head behavioral and histological evaluation of the NPS-1506 compound class versus vehicle and other NMDA antagonists, even high doses that produced behavioral toxicity did not elicit MK-801-like stereotypy, did not generalize to phencyclidine (PCP) in drug discrimination tests, and did not cause neuronal vacuolization in the posterior cingulate/retrosplenial cortex [1]. This is a direct contrast to MK-801 and PCP, which are known to produce these adverse effects at pharmacologically active doses.

Neurotoxicology Safety Pharmacology Psychotomimetic NMDA Antagonist

In Vivo Neuroprotective Efficacy: Quantified Attenuation of Post-Traumatic Brain Edema and Ion Dyshomeostasis

Class-level evidence from an in vivo model of closed head trauma (CHT) in rats demonstrates the compound class's efficacy. Treatment with NPS-1506 (1 mg/kg IV) at 1 and 4 hours post-injury significantly reversed trauma-induced changes in brain tissue, including specific gravity (sg), water content, and multiple ion concentrations, compared to untreated injured controls. At 24 hours post-injury, NPS-1506 treatment increased sg from 1.036±0.006 to 1.043±0.004, decreased water content from 84.9±2.5% to 81.5±1.9%, reduced sodium from 2.135±0.699 to 0.688±0.110 µg/mg, and lowered calcium accumulation from 0.543±0.157 to 0.043±0.023 µg/mg [1].

Traumatic Brain Injury Neuroprotection Brain Edema Ion Homeostasis

Dual Mechanism Differentiation: Concurrent SRI and NMDA Antagonism vs. Single-Target Drugs

Unlike single-mechanism agents such as the selective serotonin reuptake inhibitor fluoxetine or the pure NMDA antagonist memantine, the target compound belongs to a class that simultaneously inhibits serotonin reuptake and blocks the NMDA receptor [1]. In a preclinical model relevant to psychiatric disorders, treatment with 10 mg/kg (i.p.) of the analog NPS-1506 reduced cocaine-seeking behavior during extinction testing by 62% compared to vehicle-treated controls (p<0.01) . This combined mechanism is hypothesized to provide a more comprehensive therapeutic profile for conditions like major depressive disorder, where both glutamatergic and serotonergic pathways are implicated.

Polypharmacology Serotonin Reuptake Inhibition Antidepressant Mechanism of Action

High-Impact Application Scenarios for [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride Based on Differentiated Evidence


In Vivo Traumatic Brain Injury (TBI) and Stroke Research

This compound is ideally suited for pre-clinical neuroprotection studies in rodent models of stroke and TBI. Its quantitative in vivo efficacy in reducing brain edema (3.4% decrease in water content) and normalizing ion homeostasis (5.2-fold reduction in calcium accumulation) post-trauma [1] make it a powerful tool for investigating the role of NMDA receptor-mediated excitotoxicity. Crucially, its demonstrated lack of MK-801-like behavioral toxicity overcomes a major limitation of traditional NMDA antagonists, allowing researchers to study functional recovery after injury without behavioral confounds.

Dual-Mechanism Antidepressant and Mood Disorder Modeling

For exploring the interplay between glutamatergic and serotonergic systems in depression, this compound provides a unique single-agent tool. Its combined NMDA receptor antagonism and serotonin reuptake inhibition [1] allow for the study of a synergistic therapeutic mechanism. Its efficacy in significantly reducing drug-seeking behavior (62% vs. vehicle) also supports its application in addiction and reward pathway research, areas where simultaneous modulation of these two pathways is hypothesized to be beneficial.

Safety Pharmacology for Novel NMDA Antagonists

This compound serves as a critical positive control or benchmark in the development of next-generation NMDA receptor antagonists, specifically for screening against neurotoxicity. Its well-characterized safety profile—including the proven absence of neuronal vacuolization and PCP-like generalization [1]—makes it a valuable comparator for assessing the therapeutic index and preclinical safety of new chemical entities targeting the NMDA receptor.

Chemical Biology Tool for NMDA Receptor Subtype Studies

Given its specific substitution pattern, [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride is an excellent tool for structure-activity relationship (SAR) studies. By comparing its moderate binding affinity and kinetics with those of other NMDA channel blockers (e.g., memantine, ketamine, MK-801) in electrophysiology assays, researchers can map the structural determinants of open-channel block kinetics, affinity, and voltage-dependency. These insights are fundamental for the rational design of new CNS therapeutics.

Quote Request

Request a Quote for [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.